molecular formula C18H17N3O3S B11030389 N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11030389
M. Wt: 355.4 g/mol
InChI Key: OSYCOKXYTSFARH-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 2-methoxybenzyl carboxamide moiety at position 3. The 1,2,3-thiadiazole scaffold is known for its diverse bioactivity, including anticancer, antimicrobial, and antifungal properties .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-7-12(8-10-14)16-17(25-21-20-16)18(22)19-11-13-5-3-4-6-15(13)24-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

OSYCOKXYTSFARH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-methoxybenzyl chloride with a thiadiazole derivative in the presence of a base can yield the desired product.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Key Observations :

  • Heterocycle Position : The 1,2,3-thiadiazole isomer (target compound) differs from 1,3,4-thiadiazole derivatives (e.g., ) in ring planarity and dipole moments, which could influence binding to biological targets.
  • Bioactivity Trends : Thiazole derivatives with methoxyphenyl groups (e.g., ) exhibit potent anticancer activity (IC50 < 2 μg/mL), suggesting that the target compound’s thiadiazole core may offer similar or enhanced efficacy if tested.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes
N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 3.8 0.12 (DMSO) Stable under inert conditions
N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 4.2 0.09 (DMSO) Sensitive to light
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-... 2.5 0.45 (DMSO) Prone to oxidation

Insights :

  • The 2-methoxybenzyl group in the target compound reduces LogP compared to its 4-chlorobenzyl analog, suggesting better aqueous solubility.
  • Thiazole derivatives (e.g., ) exhibit higher solubility due to the thioxo group’s polarity.

Structure-Activity Relationship (SAR)

  • Methoxy Groups : The 4-methoxyphenyl moiety is conserved across active analogs (e.g., ), indicating its role in π-π stacking or hydrogen bonding.
  • Benzyl Substituents : Electron-donating groups (e.g., 2-methoxy) may enhance binding to targets requiring polar interactions, while halogens (e.g., 4-chloro) favor hydrophobic pockets .
  • Heterocycle Core : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles (e.g., ), though oxadiazoles may offer improved synthetic accessibility.

Biological Activity

N-(2-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound within the thiadiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S and a molecular weight of 325.4 g/mol. Its structure includes:

  • A thiadiazole ring , which is a five-membered heterocyclic compound containing nitrogen and sulfur.
  • Methoxybenzyl and para-methoxyphenyl substituents, which enhance its lipophilicity and biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. For example:

  • Bacterial Activity : The compound shows promising results against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It has also displayed antifungal properties against Candida albicans.

Anticancer Effects

Research indicates that this thiadiazole derivative possesses anticancer properties. Notable findings include:

  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. Studies have shown increased levels of cleaved PARP and caspase-3 in treated cells, indicating activation of apoptotic pathways .
  • Cytotoxicity : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) reveal that it outperforms standard chemotherapeutic agents in cytotoxicity assays .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. In particular:

  • It reduces the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which plays a role in cancer progression .
  • Receptor Modulation : The compound may modulate receptor activity involved in cell proliferation and survival pathways.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion & MIC assaysEffective against S. aureus and E. coli
AntifungalBroth microdilutionActive against C. albicans
AnticancerMTT assay on MCF-7 & MDA-MB-231Induces G2/M arrest; higher efficacy than doxorubicin
Anti-inflammatoryCytokine assaysReduces TNF-alpha and IL-6 production

Case Studies

  • Case Study on Anticancer Efficacy :
    A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues.
  • Case Study on Anti-inflammatory Effects :
    In a model of induced inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to untreated controls .

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